molecular formula C13H16F2N2O B3020047 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2199418-47-6

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine

Cat. No.: B3020047
CAS No.: 2199418-47-6
M. Wt: 254.281
InChI Key: PUOZGULSUPKPNI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H16F2N2O and a molecular weight of 254.281

Preparation Methods

The synthesis of 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopropyl and difluorocyclohexyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine can be compared with other similar compounds, such as:

  • 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyridine
  • 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrazine

These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

4-cyclopropyl-6-(4,4-difluorocyclohexyl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-13(15)5-3-10(4-6-13)18-12-7-11(9-1-2-9)16-8-17-12/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOZGULSUPKPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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